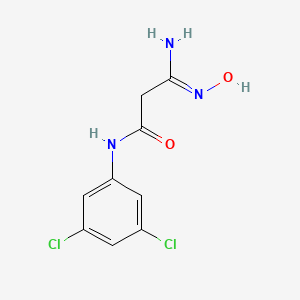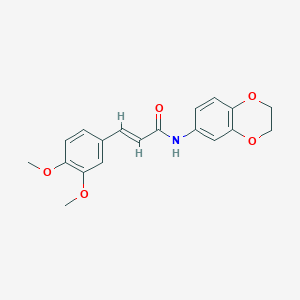
2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine, also known as BDMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the imidazolidine class of compounds. BDMI has been found to possess several unique properties that make it a promising candidate for use in various scientific applications.
作用機序
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine is not yet fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been suggested that this compound may exert its antiviral activity by inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, this compound has been found to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues.
実験室実験の利点と制限
One of the major advantages of using 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine in lab experiments is its potent activity against cancer cells and viruses. This makes it a promising candidate for use in drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and viral infections. Another potential direction is to investigate its potential use as a tool for studying the mechanisms of DNA replication and repair. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine involves the reaction of 1,3-diphenylurea and 2-(1,3-benzodioxol-5-yl)hydrazine in the presence of a catalyst such as hydrochloric acid or acetic acid. The reaction takes place at a temperature of around 100-120°C and under reflux conditions. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine has been found to possess several potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity and has been investigated as a potential anticancer agent. This compound has also been found to possess antiviral activity against several viruses such as HIV, herpes simplex virus, and hepatitis B virus.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-3-7-18(8-4-1)23-13-14-24(19-9-5-2-6-10-19)22(23)17-11-12-20-21(15-17)26-16-25-20/h1-12,15,22H,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWZUKKNOSAETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5725012.png)

![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)
![2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5725021.png)
![3-[(2-chlorobenzyl)thio]-5-cyclohexyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B5725033.png)

![3-ethyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5725048.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(3-pyridinyl)acetamide](/img/structure/B5725067.png)
![2,4-dimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5725075.png)
![methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5725086.png)
![N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5725094.png)
![N-[(cyclopentylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5725100.png)
